methyl (2R,3S)-3-phenyloxirane-2-carboxylate
Description
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide ester characterized by a phenyl group at the 3-position of the oxirane ring and a methyl ester at the 2-position. Its molecular formula is C₁₁H₁₂O₄ (MW: 208.21), with CAS number 105560-93-8 . The compound is stored under controlled conditions (2–8°C) and is utilized in pharmaceutical research, particularly as an intermediate in synthetic chemistry . The (2R,3S) stereochemistry is critical for its interactions in asymmetric synthesis and biological activity .
Properties
CAS No. |
115794-67-7 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |
InChI Key |
HAFFKTJSQPQAPC-DTWKUNHWSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Other CAS No. |
115794-67-7 |
Synonyms |
methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |
Origin of Product |
United States |
Preparation Methods
Chlorohydrin Formation
Racemic epoxide is treated with HCl gas in ethyl ether at 0–50°C, forming a chlorohydrin derivative. The reaction is monitored by TLC, with yields >95% after 3 hours.
Epoxide Re-formation
The chlorohydrin is treated with KOH in ethanol at 0–5°C, inducing ring closure to form the potassium salt of the cis-epoxide. Acidification with HCl liberates the free acid, which is esterified to yield the target compound.
This method achieves >90% enantiopurity after crystallization, though it requires multiple purification steps, reducing overall yield to 60–70%.
Darzens Condensation and Subsequent Modifications
The Darzens condensation between benzaldehyde and methyl chloroacetate produces a trans-epoxide, which is subsequently converted to the cis-isomer.
Trans-Epoxide Synthesis
Benzaldehyde reacts with methyl chloroacetate in the presence of sodium hydride, yielding methyl trans-3-phenyloxiranecarboxylate. The reaction proceeds via a glycidic ester intermediate, with yields of 80–85%.
Cis-Epoxide Formation
The trans-epoxide undergoes nucleophilic ring-opening with sodium azide in methanol, forming a hydroxy azide. Acid-catalyzed re-epoxidation with BF₃·Et₂O induces stereochemical inversion, producing the cis-epoxide with 75% ee.
Biocatalytic Synthesis
Industrial-scale production often employs enantioselective enzymes, such as epoxide hydrolases or lipases, to catalyze the kinetic resolution of racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, leaving the (2R,3S) isomer intact.
Reaction conditions:
-
pH 7.0 buffer at 30°C.
-
48-hour incubation with 10% w/w enzyme.
This method achieves 99% ee and 45–50% yield, though substrate specificity limits its broad applicability.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sharpless Epoxidation | 70–85 | 90–95 | Moderate | Low |
| Chiral Resolution | 60–70 | 90–95 | High | Moderate |
| Darzens Condensation | 70–80 | 75–80 | Moderate | High |
| Biocatalytic Synthesis | 45–50 | 99 | High | High |
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the epoxide to diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) in aqueous or alcoholic solvents.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of β-substituted alcohols or ethers.
Scientific Research Applications
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceuticals such as cardiovascular drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions on the molecule .
Comparison with Similar Compounds
Substituent Variations: Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-Carboxylate
- CAS : 96125-49-4
- Molecular Formula : C₁₁H₁₂O₄ (MW: 208.21)
- Key Differences: The phenyl group is substituted with a 4-methoxy (–OCH₃) group, enhancing electron density on the aromatic ring. The methoxy group may stabilize the molecule via resonance effects, altering reactivity in nucleophilic ring-opening reactions .
Ester Group Variations: Ethyl (2R,3S)-3-Phenyloxirane-2-Carboxylate
- CAS : 2272-55-1
- Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21)
- Key Differences :
- The ethyl ester (–COOCH₂CH₃) replaces the methyl ester, increasing molecular weight slightly but reducing polarity.
- Ethyl esters generally exhibit lower volatility and slower hydrolysis rates than methyl esters, impacting pharmacokinetics .
- Safety Profile: Classified as a flammable solid (H228) and toxic to aquatic life (H411), with stricter handling requirements compared to the methyl analog .
Stereochemical Variations: Methyl (2S,3R)-3-Phenyloxirane-2-Carboxylate
- Key Differences :
- The (2S,3R) enantiomer has opposite stereochemistry, which can lead to divergent biological activity. For example, in chiral catalysts or receptor-binding scenarios, this isomer may exhibit reduced efficacy or unintended side effects .
- Crystallographic studies show that the (2R,3S) configuration forms zigzag chains via C–H⋯O hydrogen bonds in the solid state, whereas stereoisomers may adopt distinct packing arrangements .
Fluorinated Analogs: (2S,3R)-1-N-(Ethyl 3’-Aminobutanoate)-3-Fluoro-3-Phenylpropan-2-ol
- CAS: Not specified (see )
- The amino ester side chain modifies solubility and enables conjugation with other pharmacophores, expanding applications in prodrug design .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its unique stereochemistry and the presence of an epoxide ring. This structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- Structure : The compound features a phenyl group attached to the oxirane ring, which is known for its reactivity with biological nucleophiles.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic attack on the epoxide ring. This interaction can lead to:
- Covalent Bond Formation : The epoxide can form covalent bonds with amino acids in enzymes or proteins, potentially inhibiting their activity or altering their function.
- Substrate Specificity Alteration : Depending on the target enzyme, this compound may change how substrates interact with these proteins, affecting metabolic pathways.
Anticancer Potential
The compound's ability to modify enzyme activity may extend to cancer therapeutics. Epoxides are known to influence pathways involved in cell proliferation and apoptosis. For instance, compounds that share structural features with this compound have been investigated for their ability to inhibit cancer cell growth by targeting specific oncogenic pathways .
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound revealed that these derivatives could exhibit enhanced biological activities compared to the parent compound. The synthesis involved asymmetric methods ensuring high enantioselectivity, which is crucial for maximizing biological efficacy .
Interaction Studies
Interaction studies have demonstrated that this compound can react with thiols and amines, leading to the formation of stable adducts. This reactivity is significant for drug design as it allows for the development of targeted therapies that can selectively modify protein functions in disease states .
Data Table: Summary of Biological Activities
Q & A
Q. What is the significance of the (2R,3S) stereochemistry in methyl (2R,3S)-3-phenyloxirane-2-carboxylate?
The (2R,3S) configuration is critical for its role in asymmetric synthesis and biological activity. The spatial arrangement of substituents dictates its interactions with enzymes, receptors, or chiral catalysts. For example, this stereochemistry ensures compatibility with enzymatic active sites, enabling selective synthesis of pharmaceuticals like β-blockers or antiviral agents. Deviations in configuration may lead to reduced efficacy or unintended side effects in downstream applications .
Q. What are common synthetic routes for preparing this compound?
Two primary methods are employed:
- Epoxidation : Reacting a precursor (e.g., methyl cinnamate derivatives) with m-chloroperbenzoic acid (m-CPBA) under acidic conditions to form the epoxide ring .
- Enzymatic Resolution : Using lipases (e.g., from Candida antarctica) to selectively hydrolyze racemic mixtures, retaining the desired (2R,3S)-enantiomer. This method avoids costly chiral catalysts and improves enantiomeric excess (e.e.) .
Q. How is the compound used as a chiral intermediate in pharmaceutical synthesis?
The compound serves as a building block for stereochemically pure drugs. For instance:
- Antiviral Agents : The epoxide ring undergoes nucleophilic attack by amines or thiols to form β-amino alcohols or sulfides, key motifs in protease inhibitors.
- β-Blockers : Ring-opening reactions with alcohols yield intermediates for cardiovascular drugs like propranolol analogs .
Q. What analytical techniques confirm the structure and enantiomeric purity of the compound?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H, with hexane/isopropanol mobile phases. Retention times distinguish (2R,3S) from (2S,3R) .
- NMR Spectroscopy : - and -NMR verify substituent positions and coupling constants (e.g., J2,3 for epoxide protons) .
- X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis using enzymatic methods?
Key parameters include:
- Enzyme Selection : Lipase B from Candida antarctica shows high enantioselectivity (E > 200) for (2R,3S) resolution .
- Reactor Design : Emulsion or biphasic systems enhance substrate-enzyme interaction, improving reaction rates.
- Substrate Modulation : Introducing electron-withdrawing groups (e.g., -NO2) on the phenyl ring increases enzymatic selectivity by altering transition-state stabilization .
Q. What mechanistic considerations govern epoxide ring-opening reactions involving this compound?
The epoxide’s reactivity depends on:
- Nucleophile Strength : Strong nucleophiles (e.g., Grignard reagents) attack the less hindered C2 position, while weaker ones (e.g., H2O) favor acid-catalyzed C3 opening.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, whereas protic solvents favor SN1 mechanisms .
Q. How do structural modifications (e.g., substituent changes) affect reactivity and biological activity?
- Electron-Donating Groups (e.g., -OCH3 at the para position): Increase epoxide stability but reduce electrophilicity, slowing ring-opening reactions.
- Halogen Substituents (e.g., -Cl): Enhance reactivity toward nucleophiles and improve antimicrobial activity in analogs .
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes?
- Purity Control : Use HPLC-purified starting materials to eliminate impurities that skew yields .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Computational Modeling : DFT calculations predict regioselectivity in ring-opening reactions, aligning experimental outcomes with theoretical pathways .
Q. What safety precautions are necessary when handling this compound?
Q. Tables for Comparative Analysis
| Structural Analog | Key Differences | Impact on Reactivity |
|---|---|---|
| Methyl 3-(4-fluorophenyl)oxirane-2-carboxylate | Fluorine substituent (electron-withdrawing) | Increased electrophilicity at C2 |
| Methyl (2S,3R)-3-phenyloxirane-2-carboxylate | Opposite stereochemistry | Inactive in enzyme-mediated syntheses |
| Methyl 3-(p-methoxyphenyl)glycidate | Glycidic acid backbone | Alters ring-opening regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
